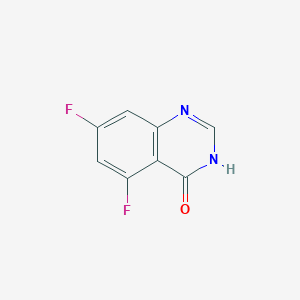

5,7-difluoroquinazolin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQRRDUOMDYXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CNC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474997 | |

| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-58-7 | |

| Record name | 5,7-Difluoro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-difluoro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5,7-difluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-difluoroquinazolin-4(3H)-one, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into the quinazolinone core imparts unique physicochemical properties that are highly sought after in modern drug discovery. This document details a robust and accessible synthetic protocol, outlines a complete analytical characterization workflow, and provides expert insights into the experimental nuances, thereby serving as an essential resource for researchers engaged in the synthesis of novel quinazolinone-based compounds.

Introduction: The Strategic Importance of this compound

The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous biologically active compounds, including approved drugs for cancer and hypertension.[1] The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.

This compound, with its two fluorine atoms positioned on the fused benzene ring, represents a key building block for the development of novel therapeutics.[2][3] Its derivatives have shown promise in various therapeutic areas, notably as anticancer agents.[2] A thorough understanding of its synthesis and a detailed characterization of its properties are therefore paramount for its effective utilization in drug discovery and development programs. This guide aims to provide a holistic and practical resource for chemists and pharmacologists working with this important molecule.

Synthetic Pathway: A Robust Protocol for the Preparation of this compound

The most direct and efficient synthesis of this compound involves the cyclocondensation of 2-amino-4,6-difluorobenzoic acid with formamide. This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reaction.

Caption: Synthetic route to this compound.

Causality Behind Experimental Choices

The choice of formamide serves a dual purpose: it acts as a source of the C2 carbon for the quinazolinone ring and as a high-boiling solvent, facilitating the necessary reaction temperature for efficient cyclization. The reaction proceeds via an initial formation of a formamide adduct with the amino group of the benzoic acid, followed by an intramolecular cyclization and dehydration to yield the final product.

Detailed Experimental Protocol

-

Materials and Equipment:

-

2-amino-4,6-difluorobenzoic acid

-

Formamide

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

Anhydrous ethanol

-

-

Procedure:

-

In a round-bottom flask, combine 2-amino-4,6-difluorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Heat the reaction mixture with stirring to 130°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to approximately 60°C.

-

Slowly add water to the reaction mixture with stirring. A precipitate will form.

-

Continue stirring for an additional 30 minutes to ensure complete precipitation.

-

Isolate the crude product by vacuum filtration.

-

Wash the crude product with cold water and then with a small amount of cold anhydrous ethanol to remove residual formamide and other impurities.

-

Dry the product under vacuum to obtain this compound.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a high-purity solid.

-

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄F₂N₂O | [2][4] |

| Molecular Weight | 182.13 g/mol | [2][4] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | 297.3±50.0 °C (Predicted) | [2] |

| pKa | -1.20±0.20 (Predicted) | [2] |

| LogP | 1.2013 (Predicted) | [4] |

Spectroscopic Data

Note: The following spectroscopic data is based on typical values for quinazolinone derivatives and will be updated with experimentally verified data for this compound as it becomes available in public databases.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinazolinone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons directly attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200-3000 |

| C=O Stretch (Amide) | 1700-1650 |

| C=N Stretch | 1640-1620 |

| C-F Stretch | 1250-1000 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Bending | 1600-1450 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 183.0364 |

| [M+Na]⁺ | 205.0183 |

Experimental Workflow and Data Interpretation

Caption: A workflow for the characterization of this compound.

The combined interpretation of the data from these analytical techniques provides a self-validating system to confirm the successful synthesis of the target compound. The molecular ion peak in the mass spectrum confirms the molecular weight. The IR spectrum verifies the presence of key functional groups, and the NMR spectra provide the detailed structural arrangement of the atoms.

Conclusion

This technical guide has presented a detailed and practical approach to the synthesis and characterization of this compound. By providing a robust synthetic protocol, a comprehensive characterization workflow, and insights into the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The availability of a reliable method for the preparation and characterization of this important fluorinated building block will undoubtedly facilitate the discovery and development of novel quinazolinone-based therapeutic agents.

References

-

PubChem. 5,7-difluoro-3,4-dihydroquinazolin-4-one.[Link]

-

ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.[Link]

-

National Center for Biotechnology Information. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.[Link]

Sources

Introduction: The Quinazolinone Scaffold and the Significance of Fluorination

An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Difluoroquinazolin-4(3H)-one

The quinazolinone moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its derivatives have been extensively developed as therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Several FDA-approved drugs, particularly in oncology, are based on this structure, often functioning as kinase inhibitors.[6]

Within this important class of compounds, This compound (DFQ) serves as a critical building block and intermediate. The strategic placement of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making DFQ a valuable precursor in the synthesis of next-generation therapeutics, such as potent Aurora kinase inhibitors for the treatment of proliferative diseases.[6]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental protocols to empower researchers in medicinal chemistry and drug development.

Molecular Structure and Identification

Understanding the fundamental structure of DFQ is the first step in predicting its chemical behavior and interactions.

-

Chemical Formula: C₈H₄F₂N₂O

-

IUPAC Name: 5,7-difluoro-3,4-dihydroquinazolin-4-one[7]

Structural Identifiers:

-

Canonical SMILES: O=C1NC=NC2=CC(F)=CC(F)=C12[7]

-

InChI: InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)[7]

-

InChI Key: DIQRRDUOMDYXDK-UHFFFAOYSA-N[7]

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Quantitative Summary

The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms has a pronounced, non-intuitive effect. While highly electronegative, fluorine's small size allows it to replace hydrogen with minimal steric impact, yet it drastically alters the local electronic environment, influencing pKa, lipophilicity, and metabolic stability.

The following table summarizes the key computed and experimental properties of DFQ.

| Property | Value | Significance in Drug Discovery | Source |

| Molecular Weight | 182.13 Da | Complies with Lipinski's Rule of Five (<500), favoring good absorption and diffusion. | [7][8] |

| logP (Octanol/Water) | 1.01 - 1.20 | Indicates balanced lipophilicity, crucial for membrane permeability without compromising aqueous solubility. | [7][8] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | Suggests good oral bioavailability and cell permeability (typically <140 Ų). | [8] |

| Hydrogen Bond Donors | 1 | The N-H group can engage in hydrogen bonding with biological targets. | [7][8] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and a ring nitrogen can act as H-bond acceptors. | [7][8] |

| Rotatable Bonds | 0 | The rigid, fused ring system reduces conformational flexibility, which can lead to higher binding affinity. | [8] |

| Purity | ≥98% | Standard purity for commercially available research-grade material. | [7][8] |

| Physical Form | Solid | Expected for a planar, heterocyclic compound with moderate molecular weight. | [9] |

In-Depth Analysis of Key Parameters

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. For DFQ, the reported logP values are between 1.01 and 1.20.[7][8] This moderate value is often considered ideal in drug discovery.

-

Causality: The two fluorine atoms increase lipophilicity compared to the parent quinazolinone, as fluorine is more lipophilic than hydrogen. However, the overall value remains balanced due to the presence of polar N-H and C=O groups capable of hydrogen bonding.

-

Field Insight: A logP in the 1-3 range is frequently targeted for orally administered drugs. It is high enough to facilitate passage through lipid cell membranes but low enough to ensure sufficient solubility in the aqueous environment of the gastrointestinal tract and blood. Compounds that are excessively lipophilic (logP > 5) often suffer from poor solubility, high plasma protein binding, and rapid metabolism.

Solubility

While quantitative aqueous solubility data is not publicly documented, we can infer its characteristics. The molecule possesses both hydrophobic (difluorinated benzene ring) and hydrophilic (amide group) features. It is expected to be poorly soluble in water but soluble in organic solvents like DMSO and DMF, which is typical for such heterocyclic compounds used in screening and synthesis.

Spectroscopic Profile

Characterization and quality control of DFQ rely on standard spectroscopic methods.

-

Mass Spectrometry (MS): The monoisotopic mass is 182.02917 Da.[10] In electrospray ionization (ESI), it would be expected to show a prominent ion at m/z 183.03645 [M+H]⁺ in positive mode and 181.02189 [M-H]⁻ in negative mode.[10]

-

UV-Vis and Fluorescence: While specific data for the parent DFQ is sparse, studies on its derivatives confirm that the quinazolinone scaffold is chromophoric. These derivatives have been investigated for their photophysical properties, including UV-Vis absorption and fluorescence, which are influenced by solvent polarity and substitution patterns.[11]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect signals for the three aromatic/vinylic protons, with splitting patterns influenced by both H-H and H-F coupling. The N-H proton will likely appear as a broad singlet.

-

¹⁹F NMR: Expect two distinct signals for the non-equivalent fluorine atoms at positions 5 and 7, with coupling to nearby protons.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The C-F carbons will appear as doublets due to one-bond C-F coupling, which is a characteristic diagnostic feature.

-

Synthesis and Role as a Chemical Intermediate

DFQ is not just a compound for theoretical study; it is a practical intermediate in multi-step organic synthesis.

Caption: Generalized synthetic workflow involving DFQ.

The quinazolinone ring system is typically formed via cyclocondensation reactions.[11] Methods include heating the corresponding anthranilic acid with formamide or using a one-pot reaction with isatoic anhydride and ammonium acetate.[11] Its primary value lies in its use as a scaffold. For instance, it was used in the process development for an efficient manufacturing route of AZD0530, a Src kinase inhibitor.[12] The N3-proton can be deprotonated and alkylated, or the core can be further modified to produce libraries of compounds for high-throughput screening.

Experimental Protocol: Determination of LogP (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the octanol-water partition coefficient, a self-validating system for ensuring data trustworthiness.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured (typically by UV-Vis spectroscopy or HPLC). The ratio of these concentrations gives the partition coefficient.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Deionized water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Mechanical shaker or vortex mixer

Caption: Experimental workflow for LogP determination.

Step-by-Step Methodology:

-

Solvent Preparation: Vigorously mix equal volumes of n-octanol and deionized water for 1 hour. Allow the phases to separate overnight. Use the octanol phase for the stock solution and the aqueous phase for partitioning. This pre-saturation step is critical to prevent volume changes during the experiment.

-

Standard Curve: Prepare a series of known concentrations of DFQ in n-octanol. Measure their absorbance at the λ_max (determined by an initial scan) or their peak area by HPLC to generate a standard curve.

-

Partitioning: Accurately weigh a small amount of DFQ and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

Mixing: In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).

-

Equilibration: Seal the tube and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for at least 1 hour to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube for 20 minutes at 3000 rpm to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the upper n-octanol layer. Determine its concentration using the previously generated standard curve. The concentration in the aqueous layer can be determined by mass balance or by direct measurement if the concentration is above the detection limit.

-

Calculation:

-

P = [Concentration]_octanol / [Concentration]_water

-

logP = log₁₀(P)

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Conclusion

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its physicochemical properties—characterized by balanced lipophilicity, a rigid planar structure, and specific hydrogen bonding capabilities—make it an excellent scaffold for the design of targeted therapeutics. The strategic incorporation of fluorine atoms enhances its drug-like properties, positioning it as a key intermediate in the synthesis of advanced clinical candidates. A thorough understanding of the properties detailed in this guide is essential for any researcher aiming to leverage this potent chemical entity in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 379228-58-7 | Benchchem [benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. PubChemLite - 5,7-difluoro-3,4-dihydroquinazolin-4-one (C8H4F2N2O) [pubchemlite.lcsb.uni.lu]

- 11. 379228-58-7 | this compound [fluoromart.com]

- 12. This compound | 379228-58-7 [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of 5,7-difluoroquinazolin-4(3H)-one Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Strategic Role of Fluorine

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This is due to its structural versatility and its presence in over 200 naturally occurring alkaloids and numerous synthetic compounds with a wide array of biological activities.[2] Derivatives of this scaffold have been extensively explored and developed as therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][3] Several quinazolinone-based drugs are commercially available, validating the therapeutic potential of this chemical class.[1]

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance pharmacological profiles. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties. It can alter metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity, thereby improving cell membrane permeability and overall pharmacokinetic properties.[4]

Specifically, the 5,7-difluoro substitution pattern on the quinazolin-4(3H)-one ring is of particular interest. This strategic difluorination can significantly modulate the electronic environment of the heterocyclic system, potentially enhancing its interaction with biological targets and leading to derivatives with improved potency and selectivity. This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of 5,7-difluoroquinazolin-4(3H)-one derivatives.

General Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically begins with a difluorinated precursor, such as 2-amino-4,6-difluorobenzoic acid or a related isatoic anhydride. A variety of synthetic methodologies can be employed, including one-pot reactions catalyzed by agents like gallium(III) triflate or the use of low-valent titanium reagents to promote cyclization.[5] These methods offer advantages such as high selectivity, good-to-excellent yields, and convenient manipulation.[5]

General Synthetic Workflow

The following diagram illustrates a generalized, multi-step synthesis approach for creating a library of 2,3-disubstituted this compound derivatives, a common strategy for exploring structure-activity relationships.

Representative Experimental Protocol: Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones

This is a generalized protocol based on common synthetic strategies. Specific reagents, solvents, and reaction conditions must be optimized for each derivative.

-

Formation of Benzoxazinone: A mixture of 2-amino-4,6-difluorobenzoic acid and an appropriate acid chloride (e.g., chloroacetyl chloride) is stirred in a suitable solvent like dichloromethane, often in the presence of a base such as diisopropylethylamine (DIPEA), at room temperature for 2-4 hours to yield the corresponding benzoxazinone intermediate.

-

Formation of 2-substituted Quinazolinone: The benzoxazinone intermediate is then reacted with a primary amine (R-NH2) in a solvent like ethanol and refluxed for several hours. This step results in the formation of the 2,3-disubstituted quinazolin-4(3H)-one.

-

Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is cooled. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or water), and dried.

-

Recrystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield the final, pure compound.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 1: Anticancer Activity

The quinazolinone scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors.[3] Several derivatives have demonstrated potent activity against a range of cancer cell lines, including those resistant to existing therapies.[3] Research indicates that this compound derivatives also possess promising anticancer properties, showing moderate to good results in inhibiting cancer cell growth in evaluations by the National Cancer Institute.[5]

Mechanism of Action: Targeting Tyrosine Kinases (EGFR)

A primary mechanism for the anticancer effect of many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein crucial for cell proliferation and survival.[6][7] In many cancers (e.g., non-small-cell lung cancer, breast cancer), EGFR is overexpressed or mutated, leading to sustained proliferative signaling.[8]

The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors.[8] It acts as an ATP-competitive inhibitor, binding to the kinase domain's ATP pocket. This binding prevents the autophosphorylation of EGFR, thereby blocking downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways that drive tumor growth and metastasis.[3] Halogen substitution on the quinazolinone ring has been shown to be a key factor in modulating this inhibitory activity.[9]

Other Anticancer Mechanisms

Beyond EGFR, quinazolinone derivatives have been shown to target other critical cellular machinery:

-

Aurora Kinase A (AKA): AKA is a key regulator of the cell cycle, and its inhibition is a potential therapeutic strategy. Certain quinazolin-4(3H)-one derivatives have been identified as new templates for AKA inhibitors.[3]

-

VEGFR-2 Inhibition: Some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[10]

-

Induction of Apoptosis: Many quinazolinone compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[10]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative halogenated quinazolin-4(3H)-one derivatives against various cancer cell lines. While specific data for 5,7-difluoro derivatives is emerging, the data for other halogenated analogs underscores the potential of this class.

| Compound ID/Description | Target Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloro derivative (5d) | MCF-7 (Breast) | 4.81 | [10] |

| 7-Chloro derivative (5d) | HePG2 (Liver) | 2.39 | [10] |

| 7-Chloro derivative (5d) | HCT116 (Colon) | 6.09 | [10] |

| 6-Arylureido-quinazoline (7i) | A549 (Lung) | 2.25 | [8] |

| 6-Arylureido-quinazoline (7i) | HT-29 (Colon) | 1.72 | [8] |

| 6-Arylureido-quinazoline (7i) | MCF-7 (Breast) | 2.81 | [8] |

| 2-mercapto-quinazoline (8a) | MCF-7 (Breast) | Potent activity | [6] |

Note: This table is illustrative. IC₅₀ values can vary based on experimental conditions.

Standard Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the synthesized this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plate is incubated for a set period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Part 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[1][11] The inclusion of halogen atoms, such as fluorine, in the quinazolinone structure is often associated with enhanced antimicrobial potency.[1]

Mechanism of Action: Inhibition of DNA Gyrase

While multiple mechanisms may be at play, a primary mode of antibacterial action for quinazolinone derivatives is believed to be the inhibition of bacterial DNA gyrase.[12] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is analogous to that of the well-known quinolone class of antibiotics.[12][13]

Data on Antimicrobial Activity

The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 2,3-disubstituted 4(3H)-quinazolinones | E. coli | >128 |[12] | | 2,3-disubstituted 4(3H)-quinazolinones | Various Fungi | 32 |[12] | | Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | S. aureus (Gram-positive) | 0.8 - 3.3 | | | Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | E. coli (Gram-negative) | 0.8 - 3.3 | | | Polyhalobenzonitrile quinazolin-4(3H)-one (7k) | C. albicans (Fungus) | 0.8 - 3.3 | | | Quinazolinone-Ag Nanoparticles (QNZ 4, QNZ 6) | E. coli K1 | Potent Activity |[13] |

Note: This table is illustrative and shows the potential of halogenated quinazolinones. Specific MIC values for 5,7-difluoro derivatives require dedicated screening.

Standard Protocol: Broth Microdilution for MIC Determination

This protocol determines the MIC of a compound against a specific bacterial strain.

-

Preparation of Inoculum: A pure culture of the test bacterium is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted (two-fold) in broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

-

MBC Determination (Optional): To determine if the compound is bactericidal or bacteriostatic, a small aliquot from the clear wells (at and above the MIC) is plated onto an agar plate. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no colony growth on the agar after incubation.

Part 3: Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinazolin-4(3H)-one derivatives have demonstrated significant anti-inflammatory potential, acting through various mechanisms to modulate the inflammatory response.[14][15]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinazolinone derivatives can be attributed to several mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[14]

-

COX Inhibition: Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of pain and inflammation. The quinazolinone scaffold has been explored for the development of selective COX-2 inhibitors.

-

Acetylcholinesterase (AChE) Inhibition: Certain quinazolin-4(3H)-one derivatives have been identified as AChE inhibitors that also suppress nitric oxide (NO) production, linking cholinergic and inflammatory pathways.[14]

Standard Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a well-documented cause of inflammation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control Preparation: A similar volume of distilled water is used as the control instead of the test compound.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation: Protein denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

-

Comparison: The results are compared with a standard anti-inflammatory drug, such as diclofenac sodium.[16]

Structure-Activity Relationship (SAR) and Future Perspectives

Structure-activity relationship (SAR) studies of quinazolin-4(3H)-one derivatives reveal that substitutions at positions 2, 3, 6, and 7 are critical for modulating biological activity.[1][9]

-

Position 2 and 3: Substitutions with various aryl, alkyl, or heterocyclic moieties are crucial for tuning the potency and selectivity against different targets (e.g., kinases, microbial enzymes).

-

Position 6 and 7: The introduction of halogen atoms, like the 5,7-difluoro pattern, significantly influences the electronic properties and can enhance binding affinity and metabolic stability.

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strong electron-withdrawing nature of the two fluorine atoms can enhance the molecule's ability to participate in crucial hydrogen bonding and other non-covalent interactions within the active sites of target enzymes.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the variety of substituents at the 2 and 3 positions of the 5,7-difluoro core to fine-tune activity against specific targets.

-

In-depth mechanistic studies: Elucidating the precise molecular interactions of these derivatives with their biological targets using techniques like X-ray crystallography and computational modeling.

-

Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

Combination therapies: Investigating the synergistic effects of this compound derivatives with existing anticancer or antimicrobial drugs to enhance therapeutic outcomes and overcome resistance.

By leveraging the unique properties of the fluorinated quinazolinone scaffold, researchers are well-positioned to develop next-generation therapeutics for a range of challenging diseases.

References

-

Choi, O. et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI. [Link]

-

Gardiner, J. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. [Link]

-

Koldaev, V. M. et al. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

-

Khodarahmi, G. et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

-

Al-Omar, M. A. et al. (2010). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biotechnology. [Link]

-

Al-Sanea, M. M. et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

-

Eck, M. J. et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. bioRxiv. [Link]

-

Lv, C. et al. (2025). Discovery of quinazolin-4(3H)-one derivatives as novel AChE inhibitors with anti-inflammatory activities. ResearchGate. [Link]

-

Engel, J. et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. [Link]

-

Singh, T. & Kumar, D. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie. [Link]

-

Lee, H. Y. et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. [Link]

-

Ghorbani, M. et al. (2023). Anticancer activity of targeted quinazoline derivatives. ResearchGate. [Link]

-

Kumar, S. et al. (2025). Synthesis and Evaluation of new 4(3H)-quinazolinones derivatives as potential Anti-Inflammatory agents. ResearchGate. [Link]

-

Unknown Author. (n.d.). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]

-

Unknown Author. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

-

Wang, Y. et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

-

Turanlı, S. et al. (2023). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Molecules. [Link]

-

Unknown Author. (2023). Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity. ResearchGate. [Link]

-

Yeşilada, A. et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. Archiv der Pharmazie. [Link]

-

Wang, S. et al. (2012). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Suman, S. et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 379228-58-7 | this compound [fluoromart.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 9. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Unseen Warrior: An In-depth Technical Guide to the Mechanism of Action of 5,7-difluoroquinazolin-4(3H)-one in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold has long been a cornerstone in the development of targeted cancer therapies. Among its numerous derivatives, 5,7-difluoroquinazolin-4(3H)-one emerges as a compound of significant interest, not only for its intrinsic anticancer potential but also as a key synthetic intermediate in the development of potent kinase inhibitors like Saracatinib (AZD0530). This technical guide delves into the core mechanism of action of this compound in cancer cells. We will explore its molecular targets, the downstream signaling pathways it modulates, and the ultimate cellular consequences that culminate in anticancer activity. This document serves as a comprehensive resource, synthesizing current knowledge and providing detailed experimental methodologies to empower researchers in the ongoing quest for novel and effective cancer treatments.

Introduction: The Quinazolinone Scaffold in Oncology

Quinazolinone and its derivatives represent a major class of biologically active heterocyclic compounds, with a significant number of drugs approved by the Food and Drug Administration (FDA) for anti-tumor use.[1] The versatility of the quinazolinone nucleus allows for structural modifications at various positions, particularly at C-2, C-4, C-6, and C-7, which drastically alters their selectivity, potency, and overall anticancer activity.[1][2] These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of critical cellular targets like kinases, tubulin, and topoisomerase.[1][3]

The subject of this guide, this compound, is a halogenated derivative that has demonstrated promising anticancer activities.[4] Its significance is further underscored by its role as a precursor in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl tyrosine kinases.[5] This lineage provides a valuable framework for understanding the potential mechanisms of action of this compound, suggesting a likely role in the inhibition of key signaling pathways that govern cell proliferation, survival, and metastasis.

Core Mechanism of Action: Targeting Key Cellular Kinases

While direct and extensive studies on this compound are still emerging, its structural similarity to a multitude of kinase inhibitors and its role in the synthesis of Saracatinib strongly suggest that its primary mechanism of action involves the inhibition of protein kinases. The fluorine substitutions at positions 5 and 7 are known to enhance the biological activity of quinazolinone derivatives.[5]

The Src Family Kinases (SFKs) and Abl Kinase: Likely Primary Targets

Given its connection to Saracatinib, it is highly probable that this compound interacts with and inhibits members of the Src family kinases (SFKs) and Abl kinase.[2][6]

-

c-Src: A non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a wide range of human cancers. Its activation promotes cell proliferation, survival, invasion, and angiogenesis.

-

Abl Kinase: Another non-receptor tyrosine kinase, which, when constitutively activated (as in the case of the Bcr-Abl fusion protein in chronic myeloid leukemia), drives uncontrolled cell growth.

Inhibition of these kinases by this compound would disrupt the phosphorylation of their downstream substrates, thereby interfering with multiple oncogenic signaling cascades.[2]

Downstream Signaling Consequences

The inhibition of Src and Abl kinases by this compound is anticipated to trigger a cascade of downstream effects, fundamentally altering the cellular signaling landscape.

-

Inhibition of the Src/FAK Pathway: By targeting Src, this compound would likely inhibit the phosphorylation of Focal Adhesion Kinase (FAK). The Src/FAK signaling complex is a central regulator of cell adhesion, migration, and invasion. Its disruption would lead to reduced cancer cell motility and metastatic potential.[2]

-

Modulation of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several quinazolinone derivatives have been shown to suppress this pathway.[7] By potentially inhibiting upstream activators like Src, this compound could lead to decreased phosphorylation of AKT and mTOR, ultimately inhibiting protein synthesis and cell growth.

-

Downregulation of Receptor Tyrosine Kinase (RTK) Signaling: There is significant crosstalk between Src and various receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Quinazolinone derivatives are well-documented inhibitors of these RTKs.[8][9] Inhibition of Src can lead to the downregulation of RTK signaling, further contributing to the anti-proliferative effects.

Signaling Pathway Diagram: Postulated Mechanism of Action

Caption: Postulated signaling pathway of this compound in cancer cells.

Cellular Consequences of this compound Treatment

The culmination of the molecular events triggered by this compound manifests in distinct and measurable cellular outcomes that contribute to its anticancer activity.

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Quinazolinone derivatives are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

-

Intrinsic Pathway: Treatment with this compound likely leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This can result in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: Some quinazolinones can upregulate the expression of death receptors like DR5 on the cancer cell surface, sensitizing them to apoptosis-inducing ligands.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound is expected to cause a halt in the cell division cycle. The specific phase of arrest can vary depending on the primary molecular target.

-

G2/M Phase Arrest: Inhibition of Aurora Kinase A, a common target for quinazolinones, is known to induce a G2/M phase arrest.[9]

-

G0/G1 and S Phase Arrest: Some quinazolinone derivatives have been shown to restrict cancer cell growth in the G0/G1 and S phases.[10]

This cell cycle arrest prevents the proliferation of cancer cells and can provide a window for the induction of apoptosis.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action and further characterize the anticancer properties of this compound, a series of well-established experimental protocols are essential.

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the compound's effect on cancer cell viability.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

Kinase Inhibition Assays

To identify the direct molecular targets, in vitro kinase assays are crucial.

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

-

Coat a microplate with a substrate specific for the kinase of interest (e.g., Src, Abl).

-

Add the recombinant kinase, ATP, and varying concentrations of this compound.

-

Incubate to allow the kinase reaction to proceed.

-

Wash the plate and add a primary antibody that recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the resulting color change to quantify kinase activity.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Treat cancer cells with this compound for various time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-AKT, total AKT, cleaved caspase-3, Bcl-2, Bax).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides representative data for structurally related quinazolinone derivatives to offer a comparative context for its potential potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Primary Target(s) | Reference |

| Quinazolin-4(3H)-one Derivatives | MCF-7 (Breast) | 0.20 - 15.72 | Multiple Tyrosine Kinases | [5] |

| Quinazolin-4(3H)-one Derivatives | A2780 (Ovarian) | 0.14 - 16.43 | Multiple Tyrosine Kinases | [5] |

| Quinazolin-4(3H)-one Derivatives | SW480 (Colon) | 1.1 - 8.0 | EGFR | [11] |

| Quinazolin-4(3H)-one Derivatives | HepG-2 (Liver) | 1.5 - 9.43 | EGFR/VEGFR-2 | [8] |

| Saracatinib (AZD0530) | DU145 (Prostate) | Low nM range | c-Src, Abl | [2][12] |

Conclusion and Future Directions

This compound stands as a promising scaffold in the landscape of anticancer drug discovery. Based on its structural characteristics and its role as a precursor to the potent kinase inhibitor Saracatinib, its mechanism of action is strongly suggested to involve the inhibition of key oncogenic kinases, particularly members of the Src family and Abl kinase. This inhibition likely disrupts critical downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Future research should focus on a comprehensive evaluation of this compound as a standalone anticancer agent. This includes determining its IC50 values across a broad panel of cancer cell lines, definitively identifying its primary molecular targets through kinome screening, and conducting in-depth studies to elucidate the precise molecular events that govern its induction of apoptosis and cell cycle arrest. Furthermore, in vivo studies in preclinical cancer models are warranted to assess its efficacy and safety profile. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this and other related quinazolinone derivatives.

References

-

Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

National Center for Biotechnology Information. (2014). FLLL12 induces apoptosis in lung cancer cells through a p53/p73-independent but death receptor 5-dependent pathway. [Link]

-

National Center for Biotechnology Information. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

-

National Center for Biotechnology Information. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. [Link]

-

National Center for Biotechnology Information. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. [Link]

-

MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. 379228-58-7 | this compound [fluoromart.com]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saracatinib - Wikipedia [en.wikipedia.org]

- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Unlocking the Therapeutic Potential of 5,7-Difluoroquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid framework and versatile substitution points allow for the precise spatial orientation of pharmacophoric groups, enabling interaction with a wide array of biological targets.[2][3] This has led to the development of numerous clinically approved drugs for a variety of indications, most notably in oncology.[4][5] The specific compound, 5,7-difluoroquinazolin-4(3H)-one, incorporates fluorine atoms at positions 5 and 7. The introduction of fluorine, a common strategy in modern drug design, can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering its electronic landscape and creating novel hydrogen bonding opportunities.[6] This guide provides an in-depth exploration of the most promising therapeutic targets for this compound and presents detailed, field-proven methodologies for their validation.

Part 1: Primary Therapeutic Targets in Oncology

Based on extensive research into the quinazolinone scaffold, the primary therapeutic potential of this compound is hypothesized to lie in the inhibition of key enzymes involved in cancer cell proliferation, survival, and DNA repair. The strategic placement of fluorine atoms can enhance binding affinity and selectivity for these targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Mechanistic Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][7] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs), with approved drugs like gefitinib and erlotinib featuring this core structure.[8][9] These inhibitors are ATP-competitive, binding to the kinase domain and preventing the downstream signaling cascade that drives tumor growth.[7] Structure-activity relationship (SAR) studies have shown that substitutions on the quinazoline ring significantly impact potency and selectivity.[8] Fluorine substitutions, in particular, can enhance binding interactions within the ATP-binding pocket.[7]

Hypothesized Role of 5,7-Difluoro Substitution: The electron-withdrawing nature of the fluorine atoms at positions 5 and 7 of the quinazolinone ring is predicted to modulate the electronic properties of the heterocyclic system, potentially enhancing its interaction with key residues in the EGFR ATP-binding site, such as the hinge region. This could lead to increased potency and a favorable selectivity profile.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cell signaling and the mechanism of its inhibition by quinazolinone-based TKIs.

Caption: EGFR signaling cascade and point of inhibition by a TKI.

Poly(ADP-ribose) Polymerase (PARP)

Mechanistic Rationale: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[10][11] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs.[6] These SSBs are converted to lethal double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and targeted cancer cell death.[12] The quinazolinone scaffold has been identified as a potent pharmacophore for PARP inhibitors, with several derivatives demonstrating low nanomolar inhibition.[10][13] These inhibitors typically act by binding to the NAD+ binding site of PARP, preventing its catalytic activity.[10]

Hypothesized Role of 5,7-Difluoro Substitution: The fluorine atoms on the quinazolinone ring can form favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the PARP catalytic domain. This could lead to enhanced binding affinity and improved inhibitory potency compared to non-fluorinated analogs.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

This diagram illustrates the concept of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

Caption: Mechanism of synthetic lethality via PARP inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[14] Inhibition of VEGFR-2 tyrosine kinase activity blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[3][15] The quinazoline scaffold has been successfully employed in the design of VEGFR-2 inhibitors, with the FDA-approved drug Vandetanib being a prominent example that dually targets EGFR and VEGFR-2.[15]

Hypothesized Role of 5,7-Difluoro Substitution: Similar to its potential role in EGFR and PARP inhibition, the fluorine substitutions on the quinazolinone ring may enhance binding to the ATP-binding pocket of VEGFR-2, contributing to potent anti-angiogenic activity.

Part 2: Potential Therapeutic Targets in Neuroscience

While oncology represents the most explored therapeutic area for quinazolinones, emerging evidence suggests their potential as modulators of central nervous system (CNS) targets.

GABA-A Receptor Modulation

Mechanistic Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[16][17] It is a ligand-gated ion channel that, upon activation by GABA, conducts chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[17] Modulators of the GABA-A receptor, such as benzodiazepines, are widely used to treat anxiety, insomnia, and seizure disorders. Pyrazolo[1,5-a]quinazolines, which share a similar heterocyclic core, have been identified as modulators of the GABA-A receptor, suggesting that the broader quinazolinone class may also possess such activity.[17]

Hypothesized Role of 5,7-Difluoro Substitution: The electronegative fluorine atoms could influence the interaction of the quinazolinone core with specific subsites on the GABA-A receptor complex, potentially leading to either positive or negative allosteric modulation of receptor function.

Part 3: Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the validation of the aforementioned therapeutic targets. These protocols are designed to be robust and adaptable for high-throughput screening.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment.[10][18] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining.[4][18]

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol (AlphaScreen® Detection):

-

Cell Culture and Treatment:

-

Culture cells expressing the target protein to 80-90% confluency.

-

Harvest and resuspend cells in a suitable buffer.

-

Aliquot cells and treat with a serial dilution of this compound or vehicle (DMSO) for 1 hour at 37°C.[10]

-

-

Thermal Challenge:

-

Transfer treated cell suspensions to PCR plates.

-

Heat the plates in a thermal cycler with a temperature gradient for 3 minutes, followed by cooling to 25°C for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the plates at high speed to pellet the precipitated proteins.

-

-

Detection by AlphaScreen®:

-

Transfer the supernatant (soluble protein fraction) to an AlphaScreen®-compatible microplate.[12]

-

Add a mixture of AlphaScreen® donor and acceptor beads conjugated with antibodies specific to the target protein.[12][19]

-

Incubate in the dark for 1-2 hours at room temperature.

-

Read the plate on an AlphaScreen®-compatible reader.[20]

-

-

Data Analysis:

-

Plot the AlphaScreen® signal against temperature to generate melt curves.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

-

Kinase Inhibition Assays (EGFR & VEGFR-2)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) and LanthaScreen® are robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assays for measuring kinase activity.[7][21][22] The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase by a compound results in a decrease in the FRET signal.[6][23]

Detailed Protocol (HTRF® Kinase Assay):

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare solutions of the kinase (e.g., recombinant human EGFR), biotinylated substrate peptide, and ATP in kinase reaction buffer.

-

-

Kinase Reaction:

-

Detection:

-

Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.[21]

-

Incubate at room temperature for 1 hour to allow for binding.

-

-

Signal Measurement:

-

Read the plate on an HTRF®-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm and 665 nm).[21]

-

-

Data Analysis:

-

Calculate the HTRF® ratio and plot it against the compound concentration to determine the IC50 value.

-

| Parameter | EGFR Assay | VEGFR-2 Assay |

| Enzyme | Recombinant Human EGFR | Recombinant Human VEGFR-2 |

| Substrate | Poly(Glu, Tyr) 4:1, biotinylated | Poly(Glu, Tyr) 4:1, biotinylated |

| ATP Concentration | At or near Km | At or near Km |

| Detection | Eu-cryptate anti-phosphotyrosine Ab | Eu-cryptate anti-phosphotyrosine Ab |

| Reference Inhibitor | Erlotinib, Gefitinib | Vandetanib, Sorafenib |

Table 1: Representative parameters for EGFR and VEGFR-2 HTRF® kinase assays.

PARP Inhibition Assay

Principle: This is a chemiluminescent ELISA-based assay that measures the PARP-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[24] Inhibition of PARP activity by a compound leads to a reduction in the chemiluminescent signal.

Detailed Protocol:

-

Plate Preparation and Reagent Preparation:

-

Rehydrate histone-coated strip wells with PARP buffer.

-

Prepare serial dilutions of this compound and a reference inhibitor (e.g., Olaparib).

-

Prepare a reaction mix containing activated DNA and biotinylated NAD+.

-

-

PARP Reaction:

-

Add cell extracts or purified PARP-1 enzyme to the wells.

-

Add the test compound or vehicle.

-

Initiate the reaction by adding the reaction mix.

-

Incubate at room temperature for 1 hour.

-

-

Detection:

-

Wash the wells to remove unreacted reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add a chemiluminescent HRP substrate.[24]

-

-

Signal Measurement:

-

Immediately read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the compound concentration to determine the IC50 value.

-

GABA-A Receptor Modulation Assay

Principle: The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant GABA-A receptors is a gold-standard method for characterizing the activity of receptor modulators.[16][17][25] The assay directly measures the ion current flowing through the channel in response to GABA application and its modulation by the test compound.[26][27]

Detailed Protocol (TEVC):

-

Oocyte Preparation:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).[27]

-

-

Compound Application and Data Acquisition:

-

Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

-

Co-apply GABA with varying concentrations of this compound.

-

Record the changes in the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage modulation of the GABA response.

-

Plot the percentage modulation against the compound concentration to determine its EC50 (for potentiation) or IC50 (for inhibition).

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strategic incorporation of fluorine atoms is hypothesized to enhance its activity against clinically validated targets such as EGFR, PARP, and VEGFR-2. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic targets. Further investigation into the structure-activity relationships of derivatives of this compound will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted therapies. While its potential in neuroscience is less explored, the initial evidence warrants further investigation into its effects on CNS targets like the GABA-A receptor.

References

-

Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335–1344. Available from: [Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). ASSAY and Drug Development Technologies, 5(3), 319-330. Available from: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology, 8(3), 171-192. Available from: [Link]

-

AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2015). Methods in Molecular Biology, 1278, 421-440. Available from: [Link]

-

Chemical structure of approved VEGFR inhibitors. VEGFR, vascular endothelial growth factor receptor. ResearchGate. Available from: [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry, 85, 145-169. Available from: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 241-251. Available from: [Link]

-

HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2016). Methods in Molecular Biology, 1360, 1-13. Available from: [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534. Available from: [Link]

-

PARP. Assay-Protocol.com. Available from: [Link]

-